molecular formula C15H25N5O20P4 B10778544 phosphoribosyl-ATP CAS No. 1110-99-2

phosphoribosyl-ATP

Cat. No.: B10778544
CAS No.: 1110-99-2
M. Wt: 719.28 g/mol
InChI Key: RKNHJBVBFHDXGR-KEOHHSTQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoribosyl-ATP is synthesized through the enzymatic reaction catalyzed by ATP phosphoribosyltransferase. This enzyme facilitates the condensation of ATP and 5-phospho-alpha-D-ribose 1-diphosphate to form this compound and diphosphate . The reaction conditions typically involve the presence of divalent metal ions, such as magnesium or manganese, which are essential for the enzyme’s activity .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its specific role in biological systems and the complexity of its synthesis. recombinant DNA technology can be employed to overexpress ATP phosphoribosyltransferase in microbial systems, allowing for the large-scale production of this enzyme and, consequently, this compound .

Properties

CAS No.

1110-99-2

Molecular Formula

C15H25N5O20P4

Molecular Weight

719.28 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1

InChI Key

RKNHJBVBFHDXGR-KEOHHSTQSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)(O)O)O)O

physical_description

Solid

Origin of Product

United States

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